molecular formula C10H11IO2 B8738931 Methyl [2-(iodomethyl)phenyl]acetate CAS No. 138786-44-4

Methyl [2-(iodomethyl)phenyl]acetate

Cat. No.: B8738931
CAS No.: 138786-44-4
M. Wt: 290.10 g/mol
InChI Key: PRYRQQONEUDUSU-UHFFFAOYSA-N
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Description

Methyl [2-(iodomethyl)phenyl]acetate is an organoiodine compound featuring a phenyl ring with an iodomethyl (-CH₂I) substituent at the ortho position and an acetate ester group. These compounds are characterized by their iodine substituents, which confer unique reactivity in cross-coupling reactions and pharmaceutical synthesis.

Properties

CAS No.

138786-44-4

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 2-[2-(iodomethyl)phenyl]acetate

InChI

InChI=1S/C10H11IO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3

InChI Key

PRYRQQONEUDUSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1CI

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Iodophenyl Acetates

The position of the iodine substituent on the phenyl ring significantly influences physicochemical properties and applications:

Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight Boiling Point (°C) Density (g/cm³)
Methyl (2-iodophenyl)acetate 66370-75-0 C₉H₉IO₂ Ortho (2-) 276.07 271.9 (predicted) 1.680 (predicted)
Methyl (3-iodophenyl)acetate 502649-73-2 C₉H₉IO₂ Meta (3-) 276.07 - -
Methyl (4-iodophenyl)acetate 63349-52-0 C₉H₉IO₂ Para (4-) 276.07 - -

Key Observations :

Functional Group Variations in Phenyl Acetates

Substituents such as hydroxymethyl, hydroxy, amino, and formyl groups alter biological activity and synthetic utility:

Compound Name Substituent Molecular Formula Molecular Weight Applications/Notes
Methyl 2-(2-hydroxymethylphenyl)acetate 2-(hydroxymethyl) C₁₀H₁₂O₃ 180.20 Intermediate in drug synthesis
Methyl 2-(2-hydroxyphenyl)acetate 2-hydroxy C₉H₁₀O₃ 166.18 Lab reagent; no reported bioactivity
Methyl 2-amino-2-(2-iodophenyl)acetate 2-amino, 2-iodo C₉H₁₀INO₂ 291.09 Medicinal chemistry research
Methyl 2-(2-formylphenyl)acetate 2-formyl C₁₀H₁₀O₃ 178.18 Precursor for heterocyclic compounds

Key Observations :

  • Bioactivity: Iodinated derivatives (e.g., 2-iodophenyl acetates) lack antimicrobial activity in contrast to non-iodinated analogs like oxaline and emodin, which show activity against E. coli and S. aureus .
  • Synthetic Utility: Formyl and amino derivatives are pivotal in constructing complex molecules, whereas iodinated variants are leveraged in halogen-bonding interactions or as leaving groups .

Comparison with Phenylacetoacetate Esters

Methyl 2-phenylacetoacetate (CAS 16648-44-5) and ethyl analogs differ in their carbonyl functionality, enhancing their role as β-keto ester precursors:

Compound Name CAS Number Molecular Formula Key Feature Application
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ β-keto ester Amphetamine synthesis
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Ethyl ester Pharmaceutical intermediate

Key Observations :

  • Reactivity: β-Keto esters undergo Claisen condensations, unlike iodophenyl acetates, which are more stable but less versatile in enolate chemistry .

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